Cas no 55875-18-8 (Benzamide, N-(1-methyl-3-phenyl-1H-indol-2-yl)-)

Benzamide, N-(1-methyl-3-phenyl-1H-indol-2-yl)- structure
55875-18-8 structure
Product Name:Benzamide, N-(1-methyl-3-phenyl-1H-indol-2-yl)-
CAS No:55875-18-8
Molecular Formula:C22H18N2O
Molecular Weight:326.39112
CID:350405
PubChem ID:12322266

Benzamide, N-(1-methyl-3-phenyl-1H-indol-2-yl)- Properties

Names and Identifiers

    • Benzamide, N-(1-methyl-3-phenyl-1H-indol-2-yl)-
    • N-(1-methyl-3-phenylindol-2-yl)benzamide
    • DTXSID10488759
    • 55875-18-8
    • N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide
    • 1-methyl-3-phenyl-2-benzamidoindole
    • InChIKey: FOOBGINUBYBOAI-UHFFFAOYSA-N
    • Inchi: InChI=1S/C22H18N2O/c1-24-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(24)23-22(25)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,25)
    • SMILES: CN1C2C(=CC=CC=2)C(C2C=CC=CC=2)=C1NC(=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 326.14204
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 326.141913202g/mol
  • Heavy Atom Count: 25
  • Complexity: 453
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.8
  • Topological Polar Surface Area: 34Ų

Experimental Properties

  • PSA: 34.03

Benzamide, N-(1-methyl-3-phenyl-1H-indol-2-yl)- Related Literature

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